N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide
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Overview
Description
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core linked to a phenyl group, which is further substituted with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Derivative: The thiophene moiety can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Carbamoylation: The thiophene derivative is then reacted with a suitable isocyanate to form the carbamoyl intermediate.
Coupling with Naphthalene Derivative: The final step involves coupling the carbamoyl intermediate with a naphthalene-1-carboxylic acid derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene and phenyl rings, typically using reagents like bromine or chlorinating agents.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Bromine, chlorine, sulfuric acid
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Amines from nitro groups
Substitution: Halogenated derivatives of naphthalene and phenyl rings
Scientific Research Applications
Chemistry
In chemistry, N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable in drug discovery and development.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of drugs for diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to its electronic properties.
Mechanism of Action
The mechanism of action of N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. This binding can inhibit or activate enzymatic functions, modulate signal transduction pathways, and affect gene expression. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide derivatives: These compounds share the naphthalene core and exhibit similar electronic properties.
Thiophene derivatives: Compounds like thiophene-2-carboxamide have similar structural features and reactivity.
Phenylcarbamoyl derivatives: These compounds have a phenyl group linked to a carbamoyl moiety, similar to the target compound.
Uniqueness
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide is unique due to the combination of its naphthalene, phenyl, and thiophene moieties. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-23(25-16-20-7-4-14-29-20)15-17-10-12-19(13-11-17)26-24(28)22-9-3-6-18-5-1-2-8-21(18)22/h1-14H,15-16H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOLGEUMINXVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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